molecular formula C22H23FN4OS B3406862 N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422533-76-4

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B3406862
CAS No.: 422533-76-4
M. Wt: 410.5 g/mol
InChI Key: ZZQJENAXMCHSLB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a quinazoline derivative featuring a sulfanyl acetamide backbone substituted with a cyclohexyl group and a 4-fluorophenylamino moiety.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c23-15-10-12-17(13-11-15)25-21-18-8-4-5-9-19(18)26-22(27-21)29-14-20(28)24-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQJENAXMCHSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Attachment of the Cyclohexyl Moiety: The cyclohexyl group can be attached through an amide bond formation reaction using cyclohexylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted quinazolines, substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Quinazoline-Based Sulfanyl Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Activity (Reference)
Target Compound C22H24FN5O2S 441.52 Not Reported Quinazoline core, 4-fluorophenylamino, cyclohexyl Inferred anti-inflammatory potential
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C22H18ClN5O4S2 515.99 Not Reported Chlorophenyl, sulfamoylphenyl Not explicitly stated
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C18H18N4O2 322.36 Not Reported Ethylamino, phenylquinazolinone Moderate anti-inflammatory activity

Key Observations :

  • The target compound’s molecular weight (441.52 g/mol) is higher than simpler quinazolinone acetamides (e.g., 322.36 g/mol in ), reflecting its cyclohexyl and fluorophenyl substituents.
  • Anti-inflammatory activity is noted in structurally simpler quinazolinone-acetamide hybrids (), suggesting the target compound may share similar properties.

Sulfanyl Acetamides with Heterocyclic Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Activity (Reference)
N-cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide C16H24N2O4S 340.44 Not Reported Dimethylsulfamoylphenoxy, cyclohexyl Not explicitly stated
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C25H27N7OS2 537.68 Not Reported Triazole, benzothiazole, cyclohexyl Not explicitly stated
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide C18H24BrN5OS 438.39 Not Reported Bromophenyl, triazole, cyclohexyl-methyl Single-crystal X-ray data reported

Key Observations :

  • Replacement of the quinazoline core with triazole or benzothiazole rings () alters molecular weight and steric bulk but retains the sulfanyl acetamide motif.
  • Cyclohexyl substituents are common in these analogs, highlighting their role in modulating lipophilicity (e.g., logP = 2.24 in ).

Simple Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Biological Activity (Reference)
2-Chloro-N-(4-fluorophenyl)acetamide C8H7ClFNO 201.60 Not Reported Chloroacetamide, fluorophenyl Intermediate in organic synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C9H9ClN2O5S 292.69 Not Reported Nitrophenyl, methylsulfonyl Precursor for heterocyclic synthesis

Key Observations :

  • Simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide () lack the heterocyclic complexity of the target compound but serve as synthetic intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide

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